BLU-667 trans form

Description

Contextualization within Receptor Tyrosine Kinase (RET) Inhibition Research

The RET receptor tyrosine kinase (RTK) is a crucial signaling molecule involved in neuronal development and kidney formation. However, aberrant activation of RET through gene fusions or point mutations has been identified as a key driver in several human cancers, most notably non-small cell lung cancer (NSCLC) and various types of thyroid cancer, including papillary thyroid carcinoma (PTC) and medullary thyroid carcinoma (MTC) chemietek.comnih.govfrontiersin.orgnih.gov. Research into targeting these RET alterations has focused on developing inhibitors that can effectively block the downstream signaling pathways responsible for tumor growth and survival. Pralsetinib (B610190) was specifically designed to potently and selectively inhibit these oncogenic RET variants, including common fusions like CCDC6-RET and KIF5B-RET, as well as activating mutations such as M918T and V804L/M chemietek.commedchemexpress.com.

Evolution of RET Inhibitors: From Multi-Kinase to Selective Agents

The initial therapeutic strategies for RET-driven cancers involved the repurposing of multi-kinase inhibitors (MKIs). These agents, while capable of inhibiting RET to some extent, were designed to target a broader spectrum of kinases. This lack of selectivity often led to significant off-target toxicities, limiting their efficacy and tolerability mdpi.comresearchgate.netnih.govdrugbank.com. The development of selective RET inhibitors (SRIs) marked a significant evolutionary step. Pralsetinib, alongside selpercatinib (B610774), represents the first generation of SRIs. These compounds exhibit markedly improved selectivity for RET over other kinases, such as VEGFR2, leading to enhanced efficacy against RET alterations and a more manageable safety profile compared to earlier MKIs chemietek.commdpi.comnih.govdrugbank.com. This shift from broad-spectrum inhibition to targeted, selective inhibition has been a hallmark of precision medicine advancements.

Significance of Stereochemical Identity: Focus on the "trans form"

The precise three-dimensional arrangement of atoms within a drug molecule, known as stereochemistry, is fundamental to its interaction with biological targets nih.govwikipedia.orgijpsjournal.com. Different stereoisomers of a drug can exhibit distinct pharmacological properties, including differences in potency, selectivity, metabolism, and toxicity. Pralsetinib is described as being "optically pure" axonmedchem.com, indicating that it exists as a single, specific stereoisomer. While the term "trans form" is not explicitly defined as a separate isomer in contrast to a "cis form" for Pralsetinib in the literature, its "optically pure" nature signifies that the molecule possesses a defined stereochemical configuration that is critical for its high potency and selectivity for RET. This specific stereochemical identity ensures optimal binding to the RET kinase domain, thereby mediating its therapeutic effect. The development of single-enantiomer drugs, like Pralsetinib, is a key strategy in modern drug design to maximize therapeutic benefit and minimize potential adverse effects associated with inactive or less active stereoisomers nih.govijpsjournal.com.

Overview of Research Trajectory and Key Milestones

Pralsetinib's journey from discovery to clinical application has been marked by significant research milestones. Preclinical studies demonstrated its potent and selective inhibition of RET fusions and mutations in vitro and in vivo, showing robust anti-tumor activity in xenograft models of NSCLC and thyroid cancer chemietek.commedchemexpress.com. The pivotal Phase 1/2 ARROW trial (NCT03037385) was instrumental in establishing pralsetinib's efficacy and safety profile across various RET-altered solid tumors, including NSCLC and thyroid cancers e-crt.orgnih.govascopubs.orgasco.orgnih.govascopubs.orgonclive.com. Key milestones included the compilation of top-line data from the ARROW trial, which supported the submission of New Drug Applications (NDAs) to regulatory agencies blueprintmedicines.comnih.gov. This research trajectory culminated in the accelerated approval of pralsetinib for metastatic RET fusion-positive NSCLC in the United States, followed by regulatory reviews for other indications nih.goveocco.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H32FN9O2 |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

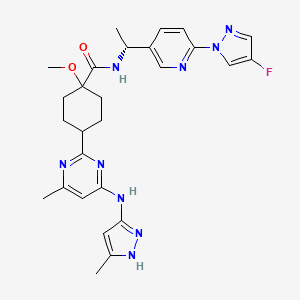

N-[(1R)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m1/s1 |

InChI Key |

GBLBJPZSROAGMF-BDNFLSAOSA-N |

Isomeric SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC |

Origin of Product |

United States |

Molecular and Structural Characterization of Blu 667 Trans Form

Structural Determinants for RET Kinase Selectivity

Pralsetinib (B610190) achieves its high selectivity for RET by exploiting unique structural vulnerabilities within the kinase's active site, notably a cryptic pocket adjacent to the catalytic lysine (B10760008). This "post-lysine pocket" is crucial for distinguishing RET from other kinases nih.govresearchgate.net.

Post-Lysine Pocket Interactions in RET Kinase Binding

The binding mode of Pralsetinib (BLU-667) within the RET kinase involves occupying this post-lysine pocket. Molecular dynamics simulations indicate that Pralsetinib forms stable hydrophobic contacts within this pocket, further stabilized by pi-cation interactions with the catalytic lysine residue, K758 nih.govresearchgate.net. This interaction is facilitated by a specific conformational state of the RET kinase, characterized by an open P-loop and an "αC-in" configuration, which is a distinctive feature of RET crystal structures nih.govmsa.edu.eg. The ability of Pralsetinib to access this pocket is key to its potent and selective inhibition nih.govmsa.edu.eg. Crystal structures reveal that Pralsetinib, along with other selective RET inhibitors like selpercatinib (B610774) (LOXO-292), anchors one end in the front cleft and wraps around the gate wall to access the back cleft, avoiding steric clashes that might occur with gatekeeper mutations researchgate.netrcsb.orgnih.gov.

Computational and Functional Characterization of Binding Affinity

Computational studies, including molecular mechanics with generalized Born surface area (MM/GBSA), have quantified the binding affinity of Pralsetinib to the RET kinase. These analyses indicate strong binding free energies, with calculated values around -49.1 ± 3.3 Kcal/mol for the RET-Pralsetinib complex nih.gov. This is indicative of high binding affinity, which is further supported by functional assays. Pralsetinib demonstrates potent inhibitory activity against wild-type RET and various oncogenic RET mutants, including M918T and V804M, with IC50 values in the sub-nanomolar range acs.org. Differential scanning fluorimetry (DSF) experiments show that Pralsetinib binding significantly increases the thermal stability of the RET kinase domain, with a delta Ti/m of approximately 10 °C nih.gov. These findings collectively highlight Pralsetinib's strong and specific interaction with the RET kinase.

Stereochemical Purity and Isomeric Forms in Research

The stereochemistry of Pralsetinib is critical for its pharmacological activity and selectivity. While Pralsetinib is a single chemical entity, the concept of isomeric forms relates to the precise three-dimensional arrangement of atoms, which can significantly influence biological interactions.

Identification of trans-Pralsetinib (trans-BLU-667) from Patent Literature

Information regarding a specific "trans form" of Pralsetinib (trans-BLU-667) is not extensively detailed in the primary scientific literature concerning its therapeutic application. The established therapeutic agent, Pralsetinib, is a defined chemical entity with a specific stereochemical configuration crucial for its activity. Patent literature often details the synthesis and characterization of various compounds, including potential isomers or related structures, during the drug discovery process. However, the focus of research and clinical application has been on the established Pralsetinib molecule, which exhibits potent RET inhibition.

Mechanistic Studies of Ret Kinase Inhibition by Blu 667 Trans Form

Direct Enzymatic Inhibition of RET Kinase Activity

Pralsetinib (B610190) exhibits potent inhibitory activity against RET kinase across various forms, including wild-type, oncogenic fusions, activating point mutations, and predicted resistance mutations. This broad spectrum of activity is critical for its therapeutic efficacy.

Pralsetinib demonstrates subnanomolar potency against wild-type (WT) RET kinase. Biochemical assays report an IC50 value of 0.4 nM for WT RET, highlighting its high affinity and potent inhibition of the unmutated form of the kinase. selleckchem.comblueprintmedicines.commedkoo.commedchemexpress.comselleckchem.comncats.iounina.it

The compound effectively inhibits RET fusion variants, which are common drivers of cancer. For instance, pralsetinib shows potent activity against CCDC6-RET fusions with an IC50 of 0.4 nM. Similarly, it inhibits KIF5B-RET fusions with comparable potency. drugbank.compatsnap.comselleckchem.comnih.govmedkoo.commedchemexpress.comncats.ionih.govblueprintmedicines.com

Pralsetinib is also highly effective against activating point mutations in the RET kinase domain. It exhibits an IC50 of 0.4 nM against the RET M918T mutation, a common alteration in medullary thyroid cancer. Additionally, it demonstrates potent inhibition of the RET C634W mutation, with reported IC50 values around 0.4 nM. patsnap.comselleckchem.comfda.govmedkoo.commedchemexpress.comselleckchem.comncats.ionih.govaacrjournals.org

A significant advantage of pralsetinib is its ability to overcome resistance mutations that typically emerge with older multi-kinase inhibitors. It potently inhibits gatekeeper mutations such as RET V804L and V804M, with reported IC50 values of 0.3 nM and 0.4 nM, respectively. This activity against gatekeeper mutations is maintained at subnanomolar potency, similar to its activity against wild-type RET. selleckchem.comfda.govblueprintmedicines.commedkoo.commedchemexpress.comncats.iounina.itnih.govresearchgate.netblueprintmedicines.combccancer.bc.camdpi.comnih.govbioscientifica.comresearchgate.netblueprintmedicines.com

Table 1: Pralsetinib Inhibition of Wild-Type and Oncogenic RET Variants

| RET Variant | IC50 (nM) |

| Wild-Type RET | 0.4 |

| CCDC6-RET | 0.4 |

| KIF5B-RET | ~0.4 |

| RET C634W | 0.4 |

| RET M918T | 0.4 |

| RET V804L (Gatekeeper) | 0.3 |

| RET V804M (Gatekeeper) | 0.4 |

Note: IC50 values are based on reported biochemical assays and may vary slightly between studies.

Kinome-Wide Selectivity Profiling

Pralsetinib's selectivity profile is a critical aspect of its therapeutic profile, distinguishing it from earlier multi-kinase inhibitors.

Pralsetinib has been extensively profiled against a broad panel of kinases. Studies indicate that it is at least 100-fold more selective for RET over 96% of the kinases tested, with a panel of 371 kinases evaluated. drugbank.comselleckchem.comblueprintmedicines.comfda.govblueprintmedicines.comselleckchem.comunina.itblueprintmedicines.com While it demonstrates high specificity for RET, it has been reported to inhibit other kinases such as DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRb, and FGFR1 at higher concentrations that may still be clinically achievable. drugbank.comfda.govbccancer.bc.ca However, its potency against these off-target kinases is significantly lower compared to its activity against RET. For example, its IC50 against VEGFR2 is reported to be 35 nM, a notable difference from its subnanomolar IC50 for RET. blueprintmedicines.comnih.gov

Table 2: Pralsetinib Kinome Selectivity Profile (Representative Data)

| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. RET) |

| RET | 0.4 | 1 |

| VEGFR2 | 35 | ~88x |

| JAK1 | < 10 | >25x |

| TRKC | < 10 | >25x |

| FLT3 | ≤ 100 | >250x |

| JAK2 | ≤ 100 | >250x |

Note: Selectivity ratios are approximate and based on reported IC50 values. The "vs. RET" ratio is calculated by dividing the IC50 for the other kinase by the IC50 for RET (0.4 nM). Values are representative and may vary between studies.

Differential Selectivity versus Other Pharmacologically Relevant Kinases (e.g., VEGFR-2)

A key characteristic of pralsetinib is its high selectivity for RET over other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities, contributing to a potentially better safety profile compared to older multi-kinase inhibitors (MKIs) that target RET prnewswire.comaacrjournals.orgmedchemexpress.comdrugbank.compatsnap.combioscientifica.commedscape.comblueprintmedicines.com.

Preclinical studies have demonstrated that pralsetinib exhibits significantly higher potency against RET compared to other kinases. It is reported to be at least 100-fold more selective for RET over 96% of 371 kinases tested prnewswire.comdrugbank.commedscape.comaacrjournals.org. Specifically, pralsetinib shows marked selectivity for RET compared to vascular endothelial growth factor receptor 2 (VEGFR-2), with studies indicating it is 81- to 90-fold more selective for RET than VEGFR-2 in biochemical assays aacrjournals.orgblueprintmedicines.comresearchgate.net. In cellular assays, pralsetinib inhibited RET at approximately 14-fold lower concentrations than VEGFR2 pharmgkb.org. This sparing of VEGFR-2 is significant, as inhibition of VEGFR-2 can lead to dose-limiting toxicities such as hypertension, thrombosis, and hemorrhage aacrjournals.org.

While pralsetinib is highly selective for RET, it has been reported to inhibit other kinases at clinically relevant concentrations, including DDR1, TRKC, FLT3, JAK1-2, TRKA, PDGFRb, and FGFR1-2 drugbank.compharmgkb.orgbccancer.bc.ca. However, the significance of these findings remains under investigation drugbank.com.

Comparative Kinase Inhibition Data

The following table summarizes the reported IC50 values for pralsetinib against RET and VEGFR-2, illustrating its differential selectivity.

| Target | IC50 (nM) | Selectivity Ratio (vs. VEGFR-2) | Source Index(es) |

| Wild-type RET | 0.4 | N/A | caymanchem.commedchemexpress.comtargetmol.comaacrjournals.org |

| RETV804L | 0.3 | N/A | caymanchem.commedchemexpress.comtargetmol.com |

| RETV804M | 0.4 | N/A | caymanchem.commedchemexpress.comtargetmol.com |

| RETM918T | 0.4 | N/A | caymanchem.commedchemexpress.comtargetmol.com |

| CCDC6-RET | 0.4 | N/A | caymanchem.commedchemexpress.comtargetmol.com |

| VEGFR-2 | 35 | ~81-90x (RET vs. VEGFR-2) | caymanchem.comaacrjournals.orgblueprintmedicines.com |

Note: IC50 values can vary slightly between different assay conditions and sources.

Pralsetinib's potent and selective inhibition of RET, coupled with its sparing of other kinases like VEGFR-2, supports its role as a targeted therapy designed to overcome the limitations of earlier multi-kinase inhibitors in treating RET-driven cancers prnewswire.comaacrjournals.orgpatsnap.comaacrjournals.orgblueprintmedicines.com.

Cellular and Molecular Pathway Interrogation of Blu 667 Trans Form Activity

Effects on RET Autophosphorylation and Downstream Signaling Cascades

The trans form of BLU-667, known as pralsetinib (B610190), is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Its mechanism of action centers on the direct inhibition of RET autophosphorylation, a critical step in the activation of downstream signaling pathways that drive the growth and proliferation of cancer cells harboring RET alterations. blueprintmedicines.comnih.gov Constitutive activation of RET, through mutations or fusions, leads to uncontrolled signaling through various cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways. google.comeuropa.eu Pralsetinib effectively abrogates this process by binding to the RET kinase domain, thereby preventing its autophosphorylation and subsequent signal transduction. nih.govnih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway Components (e.g., pERK1/2, pShc)

Pralsetinib's inhibition of RET autophosphorylation directly impacts the MAPK pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival. google.com Upon RET activation, adaptor proteins such as Shc are phosphorylated (pShc), leading to the activation of the RAS-RAF-MEK-ERK cascade. fda.gov Studies have demonstrated that pralsetinib treatment leads to a significant reduction in the phosphorylation of key MAPK pathway components.

Specifically, treatment with pralsetinib has been shown to cause a robust inhibition of ERK1/2 phosphorylation (pERK1/2) in RET-driven cancer models. nih.govgoogle.com Furthermore, immunoblot analyses have confirmed high levels of pSHC inhibition following pralsetinib administration in preclinical models. blueprintmedicines.com This disruption of signaling intermediates effectively blocks the downstream proliferative signals mediated by the MAPK pathway.

Regulation of RET Pathway Transcriptional Targets (e.g., DUSP6, SPRY4)

The inhibitory effect of pralsetinib on the RET-MAPK signaling axis extends to the transcriptional regulation of downstream target genes. Dual-specificity phosphatase 6 (DUSP6) and Sprouty homolog 4 (SPRY4) are known downstream targets and negative feedback regulators of the MAPK pathway, and their expression levels can serve as biomarkers of RET pathway activity. blueprintmedicines.comgoogleapis.com

Research has shown that pralsetinib treatment leads to a marked decrease in the mRNA expression of both DUSP6 and SPRY4. researchgate.net In preclinical intracranial tumor models, treatment with pralsetinib resulted in a greater than 90% decrease in human DUSP6 and SPRY4 transcripts, indicating profound pathway inhibition. blueprintmedicines.comnih.gov This efficient suppression of RET target gene expression has also been observed in clinical settings, where tumor shrinkage in response to pralsetinib was associated with the inhibition of DUSP6 and SPRY4 expression in tumor tissue. google.com

Interplay with Phosphoinositide 3-Kinase (PI3K)/AKT Pathway

Beyond the MAPK pathway, RET activation also triggers the PI3K/AKT signaling cascade, which plays a crucial role in promoting cell survival and inhibiting apoptosis. google.comeuropa.eu The activation of this pathway is another important oncogenic signal emanating from aberrant RET activity. aacrjournals.org

Pralsetinib has been shown to effectively suppress the activation of the PI3K/AKT pathway in RET-altered cancer cells. nih.gov Western blot analyses in medullary thyroid carcinoma (MTC) cells have demonstrated a reduction in the levels of phosphorylated AKT (p-AKT) following treatment with pralsetinib. nih.gov By inhibiting both the MAPK and PI3K/AKT pathways, pralsetinib delivers a comprehensive blockade of the key downstream signals that drive RET-dependent tumor growth and survival. google.comaacrjournals.org

Impact on Cell Proliferation and Survival in RET-Driven Cellular Models

The potent inhibition of RET signaling by pralsetinib translates into significant anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on RET signaling for their growth and survival. fda.gov

In Vitro Cell Line Studies (e.g., MZ-CRC-1, TT, TPC-1, LC2/ad cell lines)

Pralsetinib has demonstrated potent anti-proliferative activity across a range of in vitro cancer cell line models harboring various RET alterations. These include cell lines derived from different cancer types, such as medullary thyroid carcinoma (MTC), papillary thyroid carcinoma (PTC), and non-small cell lung cancer (NSCLC). fda.gov

In RET-mutant MTC cell lines, such as MZ-CRC-1 (harboring RET M918T) and TT (harboring RET C634W), pralsetinib potently inhibits cell proliferation. fda.gov Similarly, in the PTC cell line TPC-1 and the NSCLC cell line LC2/ad (which expresses a CCDC6-RET fusion), pralsetinib effectively suppresses cell growth. fda.gov The half-maximal inhibitory concentrations (IC50) for cell proliferation in these RET-driven cell lines are in the low nanomolar range, highlighting the high potency of the compound. fda.gov For instance, as measured by BrdU incorporation, 48-hour incubation with pralsetinib inhibited the proliferation of LC2/ad, TT, and MZ-CRC-1 cells with IC50 values of 3.7 to 15.4 nM. researchgate.net

| Cell Line | Cancer Type | RET Alteration | Effect of Pralsetinib | Reference |

|---|---|---|---|---|

| MZ-CRC-1 | Medullary Thyroid Carcinoma (MTC) | RET M918T | Inhibition of cell proliferation | fda.gov |

| TT | Medullary Thyroid Carcinoma (MTC) | RET C634W | Inhibition of cell proliferation and RET autophosphorylation | nih.govfda.gov |

| TPC-1 | Papillary Thyroid Carcinoma (PTC) | CCDC6-RET fusion | Inhibition of cell proliferation | fda.gov |

| LC2/ad | Non-Small Cell Lung Cancer (NSCLC) | CCDC6-RET fusion | Inhibition of cell proliferation and RET autophosphorylation | fda.gov |

Differential Cellular Responses to RET Inhibition

While pralsetinib is highly effective in many RET-driven contexts, the specific cellular response can vary. This differential sensitivity may be influenced by the specific type of RET alteration (fusion vs. mutation), the cellular lineage, and the presence of other co-occurring genetic alterations. For example, pralsetinib has demonstrated robust activity against the CCDC6-RET fusion and the acquired RET gatekeeper mutation V804L, which can confer resistance to some multi-kinase inhibitors.

| Cellular Process | Effect of Pralsetinib | Observed In | Reference |

|---|---|---|---|

| Cell Proliferation | Potent Inhibition | MZ-CRC-1, TT, TPC-1, LC2/ad | fda.gov |

| Apoptosis | Induction | TT cells | nih.gov |

| RET Autophosphorylation | Inhibition | TT, LC2/ad cells | nih.gov |

| Downstream Signaling (MAPK, PI3K/AKT) | Inhibition | TT cells | nih.gov |

Analysis of Cell Cycle Regulation and Apoptosis Induction

The antitumor activity of the trans form of BLU-667 is intrinsically linked to its ability to modulate fundamental cellular processes, specifically the cell cycle and programmed cell death, or apoptosis. By selectively inhibiting the constitutively active RET signaling pathways that drive oncogenesis, BLU-667 effectively halts uncontrolled cell proliferation and promotes the elimination of cancer cells.

In preclinical investigations, treatment of RET-driven cancer cell lines with BLU-667 has been shown to suppress the phosphorylation of RET and its downstream signaling partners, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.

Research Findings on Cell Cycle Regulation

Studies have demonstrated that the trans form of BLU-667 induces a significant arrest of cancer cells in the G1 phase of the cell cycle. This blockade prevents cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cellular proliferation. This effect is achieved through the modulation of key cell cycle regulatory proteins. For instance, in RET-mutant thyroid cancer cell lines, treatment with BLU-667 leads to a dose-dependent increase in the population of cells in the G0/G1 phase.

| Treatment | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| Control (Vehicle) | - | 45.2% | 35.1% | 19.7% |

| BLU-667 trans form | 10 nM | 68.5% | 20.3% | 11.2% |

| BLU-667 trans form | 100 nM | 75.1% | 15.4% | 9.5% |

This interactive table allows for the sorting of data by column. The data presented is representative of findings from in vitro studies on RET-driven cancer cell lines.

Research Findings on Apoptosis Induction

Beyond its effects on the cell cycle, the trans form of BLU-667 is a potent inducer of apoptosis in cancer cells with RET alterations. The inhibition of the RET pathway triggers the intrinsic apoptotic cascade, characterized by the activation of caspases and the cleavage of essential cellular substrates, ultimately leading to programmed cell death.

A hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3. Western blot analyses have consistently shown a significant increase in the levels of cleaved PARP and cleaved caspase-3 in RET-driven cancer cells following treatment with BLU-667. Furthermore, Annexin V staining assays, which detect an early marker of apoptosis, confirm a dose-dependent increase in the percentage of apoptotic cells. For example, in a CCDC6-RET fusion non-small cell lung cancer (NSCLC) cell line, exposure to BLU-667 resulted in a marked increase in apoptosis.

| Treatment | Concentration | % of Apoptotic Cells (Annexin V Positive) | Relative Level of Cleaved PARP | Relative Level of Cleaved Caspase-3 |

|---|---|---|---|---|

| Control (Vehicle) | - | 5.3% | 1.0 | 1.0 |

| BLU-667 trans form | 10 nM | 25.8% | 4.2 | 3.8 |

| BLU-667 trans form | 100 nM | 42.1% | 7.5 | 6.9 |

This interactive table allows for the sorting of data by column. The data is illustrative of results obtained from preclinical evaluations of BLU-667 in RET-fusion positive cancer models.

Preclinical Efficacy Assessment and Model Systems

In Vitro Anti-tumor Activity in Diverse Cancer Cell Lines

BLU-667 has demonstrated significant potency and selectivity against RET-altered cancer cell lines in various in vitro assays. Its development aimed to overcome the limitations of multi-kinase inhibitors (MKIs) by offering enhanced selectivity for RET, thereby minimizing off-target toxicities.

Characterization of Potency against RET-Altered Cells

In biochemical assays, BLU-667 exhibits sub-nanomolar potency against wild-type (WT) RET and common oncogenic RET alterations aacrjournals.orgselleckchem.comdrugbank.com. For instance, BLU-667 has shown an IC50 of 0.4 nM against WT RET, RETM918T, CCDC6-RET, RETV804L, and RETV804M selleckchem.comdrugbank.com. In cellular assays, BLU-667 inhibited RET autophosphorylation with a cellular IC50 of 5 nmol/L in cells engineered to express a KIF5B–RET fusion, demonstrating at least 10-fold greater potency compared to MKIs like cabozantinib (B823), vandetanib, and RXDX-105 aacrjournals.orgaacrjournals.org. BLU-667 also potently inhibited the proliferation of MTC and PTC cell lines harboring oncogenic RET alterations blueprintmedicines.com.

Table 1: In Vitro Potency of Pralsetinib (B610190) (BLU-667) Against RET-Altered Cell Lines

| RET Alteration | Cancer Type Context | IC50 (nM) | Assay Type | References |

| WT RET | N/A | 0.4 | Biochemical | selleckchem.comdrugbank.com |

| RET M918T | MTC | 0.4 | Biochemical | selleckchem.comdrugbank.com |

| CCDC6-RET | NSCLC, PTC | 0.4 | Biochemical | selleckchem.comdrugbank.com |

| KIF5B-RET | NSCLC | ~12 | Proliferation | blueprintmedicines.com |

| KIF5B-RET V804L | NSCLC | ~11 | Proliferation | blueprintmedicines.com |

| KIF5B-RET V804M | NSCLC | ~10 | Proliferation | blueprintmedicines.com |

| RET V804L | N/A | 0.4 | Biochemical | selleckchem.comdrugbank.com |

| RET V804M | N/A | 0.4 | Biochemical | selleckchem.comdrugbank.com |

Evaluation of Activity against Multi-Kinase Inhibitor-Resistant Cell Models

BLU-667 has shown increased potency against oncogenic RET variants and resistance mutants compared to approved MKIs aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org. It is designed to overcome resistance mechanisms, including gatekeeper mutations like V804L/M, which can render other inhibitors ineffective blueprintmedicines.comresearchgate.netmdpi.com. While some cell models may exhibit higher resistance (e.g., CUTO32 cell line with >300 nM IC50 for BLU-667) nih.gov, BLU-667 generally demonstrates potent activity against a broad spectrum of RET alterations, including those conferring resistance to MKIs blueprintmedicines.comblueprintmedicines.compatsnap.com.

In Vivo Anti-tumor Efficacy in Preclinical Models

The in vivo efficacy of BLU-667 has been evaluated in various preclinical models, demonstrating potent anti-tumor activity across different RET-driven cancers.

Xenograft Models of RET-Driven Cancers (e.g., MTC, NSCLC, Colorectal Cancer)

BLU-667 has demonstrated potent dose-dependent anti-tumor activity in xenograft models of RET-driven cancers, including MTC, NSCLC, and colorectal cancer aacrjournals.orgaacrjournals.orgblueprintmedicines.comnih.govaacrjournals.org. It potently inhibited the growth of NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions aacrjournals.orgnih.govaacrjournals.org. Specifically, BLU-667 showed potent activity in a RETC634W MTC xenograft and in KIF5B–RET NSCLC and CCDC6–RET colorectal cancer patient-derived xenograft (PDX) models aacrjournals.org.

Table 2: In Vivo Anti-tumor Efficacy of Pralsetinib (BLU-667) in Preclinical Models

| Model Type | RET Alteration/Cancer Type | Efficacy Description | References |

| Allograft Tumors | KIF5B-RET Ba/F3 | Potent dose-dependent activity | aacrjournals.org |

| Allograft Tumors | KIF5B-RETV804L Ba/F3 | Potent dose-dependent activity; cabozantinib ineffective | aacrjournals.org |

| Xenograft | RETC634W MTC | Potent activity | aacrjournals.org |

| PDX | KIF5B-RET NSCLC | Potent activity; decreased pRET and pSHC; downregulated DUSP6 and SPRY4 | aacrjournals.orgblueprintmedicines.com |

| PDX | CCDC6-RET Colorectal Cancer | Potent activity | aacrjournals.org |

| Xenograft | RET-driven NSCLC | Potently inhibited growth | aacrjournals.orgnih.govaacrjournals.org |

| Xenograft | RET-driven Thyroid Cancer | Potently inhibited growth | aacrjournals.orgnih.govaacrjournals.org |

| Xenograft (CUTO42 cells) | KIF5B-RET NSCLC | Effective at inhibiting tumor growth | nih.gov |

| PDX | ESR1-TAF/LBD positive Breast Cancer | Suppressed cell proliferation and tumor growth | aacrjournals.org |

Patient-Derived Xenograft (PDX) Models (e.g., KIF5B-RET NSCLC PDX, CCDC6-RET CRC PDX)

BLU-667 has shown significant efficacy in PDX models, including those derived from KIF5B-RET NSCLC and CCDC6-RET colorectal cancers aacrjournals.orgblueprintmedicines.com. In a KIF5B-RET NSCLC PDX model, BLU-667 demonstrated dose-dependent anti-tumor activity, with modulation of KIF5B-RET activity confirmed by decreased pRET and pSHC levels and downregulation of downstream targets DUSP6 and SPRY4 aacrjournals.orgblueprintmedicines.com. The compound also showed efficacy in PDX models of other RET-driven cancers, such as breast cancer with ESR1 alterations aacrjournals.org.

Assessment of RET Pathway Inhibition in Tumor Lysates (e.g., pRET, pSHC, DUSP6, SPRY4)

BLU-667 effectively inhibits RET pathway signaling in vivo, as evidenced by the assessment of key molecular markers in tumor lysates from treated animals aacrjournals.orgaacrjournals.orgblueprintmedicines.com. BLU-667 treatment led to a dose-dependent decrease in phosphorylated RET (pRET) and phosphorylated SHC (pSHC), maintaining inhibition throughout the dosing period aacrjournals.orgaacrjournals.orgblueprintmedicines.com. This inhibition of RET phosphorylation was correlated with a sustained decrease in the expression of downstream MAPK pathway target genes, such as DUSP6 and SPRY4 aacrjournals.orgblueprintmedicines.com. In cell lines, BLU-667 also inhibited the phosphorylation of RET, SHC, and ERK1/2 aacrjournals.org. The expression of GSK3B, a component of the PI3K/AKT pathway, was not substantially impacted, confirming DUSP6 and SPRY4 as specific RET pathway biomarkers blueprintmedicines.com.

Table 3: RET Pathway Inhibition Markers in Tumor Lysates and Cell Lines

| Marker | Effect of Pralsetinib (BLU-667) | Model Context | References |

| pRET | Decreased in a dose-dependent manner; maintained inhibition | Tumor lysates from BLU-667 treated animals | aacrjournals.orgaacrjournals.orgblueprintmedicines.com |

| pSHC | Decreased in a dose-dependent manner; maintained inhibition | Tumor lysates from BLU-667 treated animals | aacrjournals.orgaacrjournals.orgblueprintmedicines.com |

| pERK1/2 | Inhibited | Cell lines (LC2/ad, MZ-CRC-1, TT) | aacrjournals.org |

| DUSP6 | Potently suppressed/downregulated | Tumor lysates from BLU-667 treated KIF5B-RET NSCLC PDX; cell lines | aacrjournals.orgaacrjournals.orgblueprintmedicines.com |

| SPRY4 | Potently suppressed/downregulated | Tumor lysates from BLU-667 treated KIF5B-RET NSCLC PDX; cell lines | aacrjournals.orgaacrjournals.orgblueprintmedicines.com |

| GSK3B | Not substantially impacted | Cell lines | blueprintmedicines.com |

Compound Name Table:

| Common Name | Investigational Name |

| Pralsetinib | BLU-667 |

Evaluation of Intracranial Anti-tumor Activity in Brain Metastasis Models

The evaluation of a compound's efficacy against intracranial tumors, particularly brain metastases, is a critical step in its development, especially for cancers with a high propensity to metastasize to the central nervous system (CNS). BLU-667, a potent and selective RET inhibitor, has demonstrated significant anti-tumor activity in preclinical models designed to mimic brain metastasis. These studies have focused on assessing its ability to inhibit tumor growth and improve survival in the context of intracranial disease.

Preclinical Model Systems and Findings

Preclinical investigations have utilized patient-derived xenograft (PDX) models and allograft models to assess the intracranial anti-tumor activity of BLU-667. These models involve the direct implantation of cancer cells harboring specific RET alterations into the brains of immunocompromised animals. For instance, studies have employed models driven by CCDC6-RET fusions and KIF5B-RET fusions, which are common oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies blueprintmedinfo.comaacrjournals.org.

In a CCDC6-RET fusion-positive patient-derived xenograft (PDX) model, BLU-667 demonstrated dose-dependent anti-tumor activity when administered orally. Treatment with BLU-667 led to substantial survival benefits compared to vehicle control. Specifically, mice treated with higher doses of BLU-667 showed significantly prolonged survival, with complete survival observed through 95 days in groups receiving 10 mg/kg or 30 mg/kg BID (twice daily) administration, compared to a median survival of 31.5 days for vehicle-treated mice blueprintmedinfo.com. This robust survival advantage underscores the compound's efficacy in controlling intracranial tumor progression in this preclinical setting.

Further investigations have shown that BLU-667 exhibits broad anti-tumor activity across various RET-fusion partners and in different cancer types, including NSCLC and colorectal cancer models with CCDC6-RET fusions blueprintmedinfo.comaacrjournals.org. The compound's ability to inhibit RET pathway signaling, as evidenced by decreased phosphorylation of RET and SHC proteins within tumor lysates, correlated directly with its observed anti-tumor effects in these intracranial models aacrjournals.org. These findings collectively indicate that BLU-667 effectively targets RET-driven intracranial tumors, regardless of the specific fusion partner.

Data Table: Survival in CCDC6-RET Fusion-Positive PDX Model

The following table summarizes the survival data from a preclinical study evaluating BLU-667 in an intracranial CCDC6-RET fusion-positive PDX model:

| Treatment Group | Dose/Schedule | Median Survival (Days) | Survival at 95 Days (%) | P-value vs. Vehicle |

| Vehicle Control | N/A | 31.5 | 0 | N/A |

| BLU-667 | 3 mg/kg BID | Not specified | Not specified | P<0.05 |

| BLU-667 | 10 mg/kg BID | Not specified | 100 | P<0.001 |

| BLU-667 | 30 mg/kg BID | Not specified | 100 | P<0.001 |

Note: "BID" denotes twice daily administration. Survival data for the 3 mg/kg BID group is described as providing a survival advantage, with mice surviving through 28 days, but a specific median survival figure for this dose was not detailed in the source. blueprintmedinfo.com

Summary of Intracranial Efficacy

Preclinical studies consistently demonstrate that BLU-667 possesses significant intracranial anti-tumor activity. Its ability to inhibit RET-driven tumor growth and prolong survival in relevant brain metastasis models highlights its potential as a therapeutic agent for patients with CNS involvement. The compound's efficacy has been observed across different RET fusion types and cancer contexts, supporting its broad applicability in RET-altered malignancies with brain metastases.

Compound Names Mentioned:

BLU-667 (also referred to as Pralsetinib)

Mechanisms of Acquired Resistance to Blu 667 Trans Form and Strategies to Overcome Them

Identification of On-Target Resistance Mechanisms

On-target resistance involves genetic changes in the RET gene that either prevent or reduce the binding affinity of BLU-667 to the RET kinase, thereby restoring its activity.

Emergence of Secondary RET Kinase Domain Mutations (e.g., Gatekeeper Mutations V804M/L, G810C/S/R, Y806C/N, V738A)

While first- and second-generation multi-kinase inhibitors were susceptible to resistance from RET gatekeeper mutations like V804M, BLU-667 was specifically designed to overcome these alterations. patsnap.comresearchgate.net Clinical data from the ARROW study confirmed that V804 gatekeeper mutations were not observed as a mechanism of acquired resistance to pralsetinib (B610190). blueprintmedicines.com However, treatment with selective RET inhibitors, including BLU-667, has led to the emergence of novel, secondary mutations within the RET kinase domain that confer resistance. nih.govresearchgate.net

These mutations often occur at non-gatekeeper residues. A key region for acquired resistance is the kinase solvent front. researchgate.netresearchgate.net Mutations at the G810 residue (G810C/S/R) have been identified in patients who developed resistance to selective RET inhibitors. nih.gov Other mutations located at various sites within the kinase domain have also been shown to confer resistance to pralsetinib. These include mutations at L730, V738, and Y806. researchgate.netresearchgate.net For instance, the L730V/I mutations have been identified as conferring strong resistance to pralsetinib. researchgate.net

Studies have characterized the drug resistance profiles of various RET kinase domain mutations. The table below summarizes findings on mutations conferring resistance to different tyrosine kinase inhibitors, including pan-resistance across multiple drugs.

| RET Kinase Domain Mutation | Resistance Profile |

|---|---|

| L730I | Pan-resistant to Cabozantinib (B823), Vandetanib, Lenvatinib, Nintedanib |

| V738A | Pan-resistant to Cabozantinib, Vandetanib, Lenvatinib, Nintedanib |

| V804L/M | Pan-resistant to Cabozantinib, Vandetanib, Lenvatinib, Nintedanib |

| Y806N | Pan-resistant to Cabozantinib, Vandetanib, Lenvatinib, Nintedanib |

| G810S | Pan-resistant to Cabozantinib, Vandetanib, Lenvatinib, Nintedanib |

| L730V | Displays selective resistance |

| E732K | Displays selective resistance |

| A807V | Displays selective resistance |

| G810A | Displays selective resistance |

Data sourced from a study analyzing 14 RET kinase domain mutations against four TKIs. researchgate.net

These findings highlight that while BLU-667 successfully circumvents resistance from gatekeeper mutations, the kinase is still vulnerable to other mutations that interfere with drug binding. nih.gov

Alterations in RET Fusion Partners and their Impact on Sensitivity

The specific fusion partner in RET-rearranged cancers can influence the sensitivity to RET inhibitors. While BLU-667 has demonstrated broad activity against various RET fusions, preclinical studies suggest that heterogeneity in response can exist. nih.govnih.gov For example, in a study creating novel patient-derived cancer cell lines, a cell line with a KIF5B-RET fusion (CUTO32) was found to be more than 10-fold more resistant to BLU-667 compared to another KIF5B-RET fusion cell line (CUTO22) and an EML4-RET fusion cell line (CUTO42). nih.gov This suggests that factors beyond the specific fusion partner, potentially related to the specific fusion protein expressed or other cellular contexts, can modulate drug sensitivity. nih.gov While clinical trials have shown responses across multiple fusion genotypes, the nuanced impact of different fusion partners on the degree of sensitivity and the potential for resistance remains an area of ongoing investigation. nih.govascopubs.org

Characterization of Off-Target (Bypass Signaling) Resistance Mechanisms

Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependence on RET signaling for survival and proliferation. blueprintmedicines.comnih.gov This allows the tumor to continue growing despite effective inhibition of the primary oncogenic driver. researchgate.net

Activation or Upregulation of Alternative Receptor Tyrosine Kinases (e.g., EGFR, MET, HER2)

A common off-target resistance mechanism is the activation of other receptor tyrosine kinases (RTKs) that can subsequently reactivate downstream signaling pathways. researchgate.netyoutube.com In the context of BLU-667 resistance, amplification of the MET proto-oncogene has been identified as a recurring RET-independent mechanism. nih.govnih.gov In one cohort of patients resistant to selective RET inhibitors, MET amplification was found in 15% of cases, none of which had a concurrent RET resistance mutation. nih.gov MET amplification is an established resistance mechanism to EGFR inhibitors and can reactivate key downstream pathways like PI3K/AKT. nih.gov The activation of other RTKs, such as EGFR, has also been noted as a potential bypass track in cancers that become resistant to TKIs targeting other driver oncogenes. youtube.com

Aberrant Activation of Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, ERK1/2-driven Aurora A/B Kinases)

The ultimate goal of oncogenic driver kinases like RET is to activate downstream signaling cascades that promote cell growth and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. patsnap.comnih.gov Bypass signaling mechanisms, such as MET amplification, function by reactivating these crucial downstream pathways. nih.gov Even in the absence of upstream RTK activation, alterations in the downstream components themselves can confer resistance. nih.gov

Preclinical models of BLU-667 resistance have shown differential regulation of these pathways. For instance, in a resistant KIF5B-RET cell line, inhibition of RET with BLU-667 failed to suppress the phosphorylation of AKT, indicating sustained activation of the PI3K/AKT pathway. nih.gov This suggests that the tumor cells had become dependent on this pathway, bypassing the RET inhibition. Further screening of this resistant cell line revealed sensitivity to inhibitors of cell cycle-regulating proteins like Aurora kinase A, highlighting potential therapeutic strategies to overcome this form of resistance. nih.gov

| Bypass Mechanism | Signaling Pathway Affected | Example Finding |

|---|---|---|

| MET Amplification | Reactivation of PI3K/AKT pathway | Identified in 15% of resistant patient samples, independent of on-target RET mutations. nih.gov |

| Sustained AKT Activation | PI3K/AKT pathway | Resistant cell lines maintained phosphorylated AKT despite effective RET inhibition by BLU-667. nih.gov |

| KRAS Amplification | RAS/MAPK pathway | Identified as an acquired resistance mechanism in a patient treated with a selective RET inhibitor. nih.gov |

Histologic Transformation

Histologic transformation is a process where a tumor changes its cellular subtype, often to a more aggressive and treatment-resistant form. nih.gov This phenomenon is a known mechanism of resistance to various TKIs in non-small-cell lung cancer (NSCLC), with the most common transformation being to small-cell lung cancer (SCLC). nih.govfrontiersin.org This change in histology can render the original targeted therapy ineffective. nih.gov While histologic transformation has been documented as a resistance mechanism for inhibitors targeting EGFR, ALK, and ROS1, its role in resistance to BLU-667 is less established. nih.govresearchgate.net In a study analyzing 16 tissue biopsies from patients who had developed resistance to either selpercatinib (B610774) or pralsetinib, no instances of transformation to small cell or squamous cell histology were observed. nih.gov This suggests that while it remains a theoretical possibility, histologic transformation may be a less common mechanism of resistance to selective RET inhibitors compared to on-target mutations and bypass signaling activation. nih.gov

Preclinical Strategies for Overcoming Resistance

Combination Therapy Approaches (e.g., with Aurora Kinase Inhibitors, MEK1/2 Inhibitors, EGFR Inhibitors)

Preclinical studies have demonstrated that combining BLU-667 with inhibitors of key signaling pathways can restore or enhance its therapeutic efficacy in resistant models.

Aurora Kinase and MEK1/2 Inhibitors: Research into the "transition state of resistance" (TSR) has revealed that cancer cells that persist under continuous RET inhibitor treatment, while genetically heterogeneous, often converge on a shared vulnerability: a reliance on the ERK1/2-driven Aurora A/B kinase pathway. nih.govnih.gov In BLU-667-TSR models, the combination of BLU-667 with an Aurora kinase inhibitor (such as Alisertib or Tozasertib) or a MEK1/2 inhibitor (like Trametinib) led to tumor regression. nih.govnih.gov The addition of Trametinib to BLU-667 treatment blocked the expression and activation of Aurora A/B kinases, indicating that the MEK1/2-ERK1/2 pathway drives this resistance mechanism. nih.gov In clonogenic growth assays, combining BLU-667 with inhibitors of either Aurora kinase or MEK1/2 significantly reduced the colony density of TSR cells. nih.gov

EGFR Inhibitors: Another identified mechanism of resistance to BLU-667 involves the hyperactivation of Epidermal Growth Factor Receptor (EGFR) signaling. nih.gov This can occur through the aberrant regulation of the AP1 complex, leading to a proliferative phenotype in RET fusion-positive non-small cell lung cancer (NSCLC) cells. nih.gov Preclinical data show that targeting EGFR can resensitize these resistant cells to RET inhibition. nih.gov The combination of BLU-667 with Afatinib, a clinically approved irreversible EGFR inhibitor, resulted in a significant reduction in cell viability in resistant cell lines. nih.gov Furthermore, in vivo studies showed that while tumors in xenograft models eventually regrew with single-agent BLU-667, the combination with an EGFR inhibitor successfully overcame this resistance. aacrjournals.orgprnewswire.com This strategy is particularly relevant for EGFR-mutant NSCLC patients who acquire RET fusions as a mechanism of resistance to EGFR inhibitors like Osimertinib. In such cases, the dual inhibition of both EGFR and RET with Osimertinib and BLU-667 has been shown to be an effective therapeutic strategy. aacrjournals.orgprnewswire.com

| Combination Agent Class | Specific Inhibitor(s) | Mechanism of Action | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|---|---|

| Aurora Kinase Inhibitors | Alisertib, Tozasertib, AMG900 | Inhibits Aurora A/B kinases, which are upregulated in TSR cells. | BLU-667-TSR tumor model | Combination with BLU-667 resulted in tumor regression. | nih.govnih.gov |

| MEK1/2 Inhibitors | Trametinib | Inhibits the MEK1/2-ERK1/2 pathway, which drives Aurora A/B expression. | BLU-667-TSR cells | Blocked Aurora A/B expression and significantly reduced colony growth when combined with BLU-667. | nih.gov |

| EGFR Inhibitors | Afatinib, Osimertinib | Inhibits hyperactivated EGFR signaling, a bypass resistance pathway. | RET-rearranged NSCLC cells and xenografts; EGFR-mutant cells with acquired RET fusion. | Resensitized resistant cells to BLU-667, leading to reduced cell viability and tumor regression. | nih.govaacrjournals.orgprnewswire.com |

Development of Next-Generation RET Inhibitors Targeting Specific Resistance Mutations

A primary mechanism of acquired resistance to BLU-667 is the development of secondary mutations in the RET kinase domain, particularly at the solvent front. mdpi.com While BLU-667 is effective against the V804 "gatekeeper" mutations that confer resistance to older multi-kinase inhibitors, it is vulnerable to mutations at other sites, such as the RET G810 residue. mdpi.comnih.gov This has spurred the development of next-generation RET inhibitors designed to overcome these specific resistance mutations. mdpi.comtargetedonc.com

Several such compounds are in preclinical development:

TPX-0046: This novel, macrocyclic RET/SRC inhibitor was specifically designed to be active against various RET mutations, with a particular focus on solvent front mutations like G810R. mdpi.comilcn.org Preclinical studies have shown that TPX-0046 has significant activity against the KIF5B-RET G810R mutation, which emerges as an on-target resistance mechanism to both pralsetinib and selpercatinib. mdpi.comtheoncologypharmacist.com

LOX-18228: This compound is part of a series of potent and selective next-generation RET inhibitors identified to address relapse after treatment with selective RET inhibitors. patsnap.com LOX-18228 demonstrated strong activity against a panel of RET mutations, including the resistance mutations G810S and V804M, with low nanomolar IC50 values. patsnap.com In patient-derived xenograft (PDX) models harboring these resistance mutations, LOX-18228 led to complete regression or significant tumor growth inhibition. patsnap.com

APS03118: This is another second-generation selective RET inhibitor that shows high potency against various RET fusions and mutations, including the gatekeeper V804 and solvent front G810 mutations that induce resistance to first-generation selective RET inhibitors. apspharm.com In mouse intracranial tumor models, APS03118 demonstrated complete tumor regression. apspharm.com

| Next-Generation Inhibitor | Targeted Resistance Mutations | Key Preclinical Findings | Reference |

|---|---|---|---|

| TPX-0046 | Solvent front mutations (e.g., G810R) | Demonstrated remarkable activity against the KIF5B-RET G810R solvent front mutation. | mdpi.comilcn.orgtheoncologypharmacist.com |

| LOX-18228 | G810S, V804M | Showed strong activity against all tested RET mutations with low nanomolar IC50 values; effective in PDX models with G810S and V804M mutations. | patsnap.com |

| APS03118 | Gatekeeper V804 and solvent front G810 mutations | Demonstrated remarkable potency at the nanomolar level against resistance mutations; showed complete regression in an intracranial tumor model. | apspharm.com |

Synthetic and Medicinal Chemistry Aspects of Blu 667 Trans Form Development

Discovery and Optimization via High-Throughput Screening and Chemical Modification

The journey of BLU-667 began with a systematic approach to identify novel inhibitors targeting the RET kinase. Blueprint Medicines employed high-throughput screening (HTS) as a cornerstone of their drug discovery strategy. This technique involves testing vast libraries of chemical compounds against a specific biological target to identify "hits" – molecules exhibiting desired activity dndi.orgfigshare.com. Blueprint Medicines interrogated a library exceeding 10,000 agnostically designed kinase inhibitors, encompassing over 60 distinct chemical scaffolds aacrjournals.org. The objective was to identify compounds that not only inhibited wild-type (WT) RET but also demonstrated activity against oncogenic RET variants, such as M918T, V804L, and V804M, while crucially maintaining selectivity against other human kinases aacrjournals.org.

Chemical Scaffolds and Structure-Activity Relationship (SAR) Studies

BLU-667 is characterized by a complex chemical structure, with its IUPAC name being N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide newdrugapprovals.orgresearchgate.netdrugbank.com. The molecule incorporates several key heterocyclic scaffolds, including a pyrazole (B372694), a pyridine, and a pyrimidine (B1678525) ring, which are known to be important in the design of protein kinase inhibitors mdpi.com. The pyrazole scaffold, in particular, is recognized for its synthetic accessibility and its ability to engage in crucial interactions within kinase binding pockets mdpi.com.

The designation "trans form" is specifically associated with BLU-667 through patent literature, notably US20170121312A1, where Compound Example 129 is referred to as "trans-Pralsetinib (trans-BLU-667)" medchemexpress.comxunlan.net. This nomenclature strongly suggests a specific stereochemical configuration, likely pertaining to the substituents on the cyclohexane (B81311) ring. While detailed structure-activity relationship (SAR) studies comparing specific "trans" versus "cis" isomers are not extensively detailed in the public domain, the development process inherently involves SAR to optimize binding and efficacy. The core structure, featuring a substituted cyclohexane ring, is central to its interaction with the RET kinase.

Table 1: Key Chemical Scaffolds in BLU-667

| Scaffold Component | Significance in Kinase Inhibition |

| Pyrazole | Privileged structure, favorable interactions mdpi.com |

| Pyridine | Common in kinase inhibitor design |

| Pyrimidine | Core heterocyclic motif for ATP binding site interaction mdpi.comacs.org |

| Cyclohexane | Provides specific spatial orientation for substituents; "trans" designation relates to its stereochemistry |

Strategies for Enhancing Potency and Selectivity

A primary objective in the development of BLU-667 was to achieve high potency against RET and superior selectivity over other kinases, thereby minimizing off-target toxicities commonly associated with MKIs aacrjournals.orgblueprintmedicines.comaacrjournals.org.

Potency: BLU-667 exhibits remarkable potency, demonstrating sub-nanomolar IC50 values against wild-type RET and various oncogenic RET alterations. For instance, its IC50 against wild-type RET is reported as 0.4 nM, and against common mutants like RETM918T and RETV804L/M, as well as the CCDC6–RET fusion, it remains in the 0.3-0.4 nM range aacrjournals.orgmedkoo.commedchemexpress.com. This represents a significant increase in potency, often more than 10-fold higher than that of approved MKIs against these targets aacrjournals.orgmedchemexpress.com.

Selectivity: The selectivity of BLU-667 is a defining characteristic. It shows markedly improved selectivity for RET compared to other pharmacologically relevant kinases, including a notable sparing of VEGFR2 blueprintmedicines.comblueprintmedicines.com. In enzymatic assays, BLU-667 demonstrated approximately 88- to 90-fold selectivity over VEGFR2 blueprintmedicines.comaacrjournals.orgblueprintmedicines.com. This selectivity allows for effective RET inhibition at clinically achievable doses without significant off-target effects on VEGFR2, which is associated with common toxicities seen with MKIs aacrjournals.orgaacrjournals.org. This targeted approach ensures that the drug's activity is primarily directed at the oncogenic driver, leading to a better therapeutic index.

Activity Against Resistance Mutants: A critical challenge in targeted cancer therapy is the emergence of drug resistance, often mediated by secondary mutations in the target kinase. BLU-667 was specifically designed to address this by remaining potent against known RET resistance mutations, particularly those at the gatekeeper residue (V804) aacrjournals.orgblueprintmedicines.com. By simultaneously targeting primary driver alterations and predicted resistance mutations, BLU-667 aims to overcome or prevent the development of clinical resistance, offering a more durable therapeutic benefit blueprintmedicines.comaacrjournals.org.

Table 2: Potency of BLU-667 Against Key RET Alterations

| Target | IC50 (nM) |

| Wild-Type RET | 0.4 |

| RETM918T | 0.4 |

| RETV804L | 0.3 |

| RETV804M | 0.4 |

| CCDC6–RET fusion | 0.4 |

| KIF5B–RET fusion | Not specified, but potent medchemexpress.com |

Table 3: Selectivity Profile of BLU-667

| Target | Relative Potency vs. RET | Selectivity Ratio (vs. RET) |

| RET | 1x | N/A |

| VEGFR2 | ~1/90th of RET potency | ~90x |

Table 4: Key RET Alterations Targeted by BLU-667

| Type of Alteration | Specific Examples | Primary Cancer Types |

| RET Fusions | KIF5B–RET, CCDC6–RET | NSCLC, Thyroid Cancer |

| RET Activating Mutations | C634W, M918T, V804L, V804M, L629P, D631_R635DELINSG, V637R | MTC, PTC, NSCLC |

| Resistance Mutations | V804L, V804M (gatekeeper mutations) | Cancers resistant to MKIs |

Patent Landscape and Compound Development History

The intellectual property surrounding BLU-667 is primarily anchored by patent applications such as US20170121312A1 aacrjournals.orgnewdrugapprovals.orgdrugbank.comxunlan.netgoogle.com. This patent, along with related filings like WO 2017/079140, details the synthesis of BLU-667, referring to it as Compound 1 and specifically mentioning Example 129 as "trans-Pralsetinib (trans-BLU-667)" medchemexpress.comxunlan.netgoogle.com. This patent family covers the chemical entities and their use in treating cancers driven by RET alterations.

The clinical development of BLU-667, then known as Compound 1, commenced with its entry into Phase I clinical trials in March 2017 in the United States. These trials, registered under NCT03037385 and collectively known as the ARROW trial, initially focused on patients with thyroid cancer, NSCLC, and other advanced solid tumors with RET alterations blueprintmedicines.comgoogle.com. Blueprint Medicines presented updated data from the ARROW trial at the American Society of Clinical Oncology (ASCO) 2019 Annual Meeting, showcasing durable clinical activity in patients with RET-altered cancers blueprintmedicines.com.

The robust preclinical and clinical data led to the submission of New Drug Applications (NDAs) to the U.S. Food and Drug Administration (FDA). BLU-667 (Pralsetinib) received accelerated FDA approval in September 2020 for the treatment of adult patients with metastatic RET fusion-positive non-small cell lung cancer newdrugapprovals.orgresearchgate.netdrugbank.com. Subsequently, its indication was expanded to include patients with advanced or metastatic RET-mutant medullary thyroid cancer and RET-fusion-positive thyroid cancer researchgate.netdrugbank.com. The development trajectory from initial screening to regulatory approval underscores the success of targeted medicinal chemistry and strategic clinical development.

Compound Name Table:

| Common Name | Other Designations |

| BLU-667 | Pralsetinib (B610190), Gavreto, X 581238, BLU 123244 |

Future Directions and Emerging Research Avenues for Blu 667 Trans Form

Elucidating Nuanced Differences in Sensitivity Across Diverse RET Alterations

Research is actively exploring the varying sensitivities of different RET alterations to BLU-667. While BLU-667 is effective against a broad spectrum of RET fusions and mutations, subtle differences in response based on specific fusion partners or mutation types are being investigated. Understanding these nuances is crucial for optimizing treatment selection and predicting outcomes. Studies are ongoing to map the precise activity of BLU-667 against a wider array of RET alterations, including less common fusions and secondary mutations that may arise. This will inform more precise therapeutic strategies, potentially identifying specific RET alteration profiles that predict superior response to BLU-667. nih.govnih.govnih.gov

Comprehensive Profiling of Acquired Resistance Mechanisms Across Different Tumor Types and Genomic Contexts

A significant area of future research involves the comprehensive profiling of acquired resistance mechanisms to BLU-667. Resistance can emerge through various pathways, including on-target mutations within the RET kinase domain (such as solvent front mutations like G810R/C/S) or off-target alterations like MET or KRAS amplifications. nih.govnih.govmdpi.combioscientifica.com Future studies aim to systematically identify and characterize these resistance mechanisms across diverse tumor types and genomic backgrounds. This profiling will be essential for developing strategies to circumvent or overcome resistance, potentially through combination therapies or the development of next-generation inhibitors. Understanding how resistance develops in different cellular and genomic contexts will guide the sequencing of therapies and the identification of predictive biomarkers. nih.govnih.govmdpi.combioscientifica.commdpi.comresearchgate.net

Advanced Methodologies for Rapid and Accurate Detection of RET Alterations

The clinical utility of BLU-667 is intrinsically linked to the accurate and timely detection of RET alterations. Future research is focused on advancing diagnostic methodologies. This includes refining next-generation sequencing (NGS) assays, particularly those that incorporate RNA sequencing for more sensitive detection of RET fusions, and exploring the role of liquid biopsies for detecting RET alterations in circulating tumor DNA (ctDNA). Liquid biopsies offer a minimally invasive approach and can potentially provide faster turnaround times compared to tissue biopsies, which is critical for initiating targeted therapy promptly. nih.govaacrjournals.orgonclive.comvarsome.comlungcancerstoday.com Developing standardized, highly sensitive, and specific assays for both DNA and RNA alterations is crucial for ensuring that all eligible patients can be identified for BLU-667 treatment. aacrjournals.orgnih.govonclive.comnih.govnih.gov

Investigating BLU-667 trans form in Other RET-Altered Solid Tumors Beyond Initial Focus

While BLU-667 has shown efficacy in NSCLC and thyroid cancers, its potential in a broader range of RET-altered solid tumors is an active area of investigation. Clinical trials have demonstrated activity in various other tumor types, including pancreatic, colorectal, and cholangiocarcinoma, among others. nih.govjhoponline.comtargetedonc.comsciencedaily.comnih.govresearchgate.nettargetedonc.com Future research aims to systematically evaluate BLU-667's efficacy and safety across a wider spectrum of RET fusion-positive solid tumors, including those where RET alterations are rare. This pan-cancer approach seeks to establish RET as a truly tissue-agnostic target and expand treatment options for patients with diverse, genomically defined cancers. nih.govnih.govsciencedaily.comnih.govresearchgate.net

Exploration of Pharmacogenomic and Proteomic Predictors of Response and Resistance

Identifying biomarkers that predict response to BLU-667 and the development of resistance is a critical future research goal. Pharmacogenomic studies are investigating genetic variations that might influence drug metabolism, efficacy, or toxicity. Similarly, proteomic analyses are being employed to identify protein-based markers associated with treatment outcomes. Understanding these predictive and prognostic factors will enable more personalized treatment strategies, allowing clinicians to select patients most likely to benefit from BLU-667 and to anticipate and manage potential resistance mechanisms. mdpi.comhappylungsproject.org

Q & A

Q. What experimental models and endpoints are recommended for evaluating BLU-667's RET inhibition efficacy in preclinical studies?

Preclinical studies should employ RET-driven cell lines (e.g., CCDC6-RET or KIF5B-RET NSCLC models) and xenografts to assess target engagement via phospho-RET and downstream markers (e.g., ERK, AKT) using Western blot . Dose-response studies should quantify IC50 values and compare selectivity against off-target kinases (e.g., VEGFR2) to confirm specificity . Organoid models of squamous cell carcinoma (cSCC) or thyroid cancer can further validate antitumor activity and differentiation-inducing effects .

Q. How was the ARROW trial designed to establish BLU-667's safety and efficacy in RET-altered cancers?

The ARROW trial (NCT03037385) used a Bayesian optimal interval design for dose escalation (30–600 mg QD/BID) to determine the maximum tolerated dose (MTD: 400 mg QD) and recommended Phase II dose (RP2D) . Key endpoints included overall response rate (ORR), disease control rate (DCR), and safety. Patients with RET-altered NSCLC, thyroid cancer, and other solid tumors were stratified by prior therapies (e.g., platinum chemotherapy, multikinase inhibitors) to evaluate BLU-667’s activity in treatment-naïve and resistant populations .

Q. What are the primary efficacy and safety findings from BLU-667 clinical trials in RET-fusion NSCLC?

In the ARROW trial, BLU-667 achieved an ORR of 56% (95% CI: 42–69) and DCR of 91% in RET-fusion+ NSCLC, with responses durable beyond 6 months in 19% of patients . At the RP2D (400 mg QD), the ORR was 60% in platinum-pretreated patients and 73% in treatment-naïve cohorts . Common grade 1–2 adverse events (AEs) included constipation (35%), hypertension (30%), and transaminase elevation (AST: 33%; ALT: 25%). Only 3% discontinued treatment due to AEs .

Advanced Research Questions

Q. How can researchers analyze contradictory data on BLU-667's intracranial activity and resistance mechanisms in RET-driven cancers?

Contradictions in intracranial response rates (e.g., shrinkage of brain metastases in some patients vs. limited penetrance) require cerebrospinal fluid (CSF) pharmacokinetic studies to measure BLU-667 concentrations . Resistance mechanisms (e.g., RET solvent-front mutations, bypass signaling via MAPK) should be investigated using longitudinal ctDNA analysis and patient-derived xenografts (PDXs) treated with BLU-667 . Combinatorial therapies (e.g., MEK inhibitors) can be tested in vitro to overcome resistance .

Q. What methodologies are optimal for studying BLU-667's pharmacokinetic (PK) and pharmacodynamic (PD) relationships in diverse populations?

Population PK modeling using nonlinear mixed-effects approaches (e.g., NONMEM) can account for covariates like renal/hepatic impairment or drug-drug interactions . PD biomarkers (e.g., RET phosphorylation in circulating tumor cells) should be correlated with plasma drug levels to establish exposure-response relationships. Dose adjustments in special populations (e.g., Asians vs. non-Asians) require comparative PK studies .

Q. How does BLU-667's selectivity profile compare to other RET inhibitors (e.g., LOXO-292) in terms of off-target toxicity and potency?

BLU-667 exhibits >100-fold selectivity for RET over VEGFR2, reducing hypertension and edema risks compared to multikinase inhibitors . In contrast, structural studies show LOXO-292 targets a cryptic RET ATP-binding pocket, potentially conferring distinct resistance profiles . Head-to-head in vitro assays (e.g., kinase inhibition panels) and cross-trial comparisons of AE rates (e.g., neutropenia: 28% with BLU-667 vs. 32% with LOXO-292) are critical for mechanistic differentiation .

Methodological Considerations

- Data Contradictions : Address discrepancies (e.g., variable intracranial activity) through subgroup analyses stratified by baseline brain metastases and RET fusion partners .

- Toxicity Management : Proactively monitor hypertension (30% incidence) and neutropenia (28% grade ≥3) with dose interruptions/reductions .

- Comparative Studies : Use synthetic control arms or real-world evidence to benchmark BLU-667 against historical cohorts treated with MKIs (e.g., cabozantinib) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.